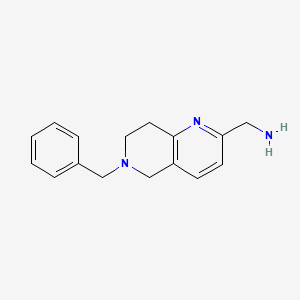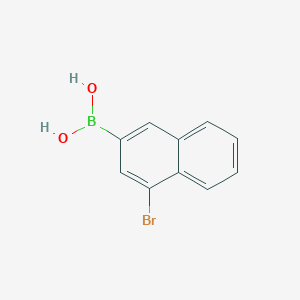
6-Bromo-3-fluoro-2-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-fluoro-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H3BrFNO3. It is a substituted benzaldehyde, characterized by the presence of bromine, fluorine, and nitro functional groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-fluoro-2-nitrobenzaldehyde typically involves multi-step reactions. One common method includes the nitration of a bromofluorobenzene derivative, followed by formylation. The nitration step introduces the nitro group, while the formylation step adds the aldehyde group. The reaction conditions often involve the use of strong acids and bases, along with specific temperature controls to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques ensures the efficient production of high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-fluoro-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or organometallic reagents in the presence of a catalyst.
Major Products
Oxidation: 6-Bromo-3-fluoro-2-nitrobenzoic acid.
Reduction: 6-Bromo-3-fluoro-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-3-fluoro-2-nitrobenzaldehyde is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-fluoro-2-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-fluoro-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a nitro group.
6-Fluoro-2-hydroxy-3-nitrobenzaldehyde: Similar structure but with a hydroxy group instead of a bromine atom.
Uniqueness
6-Bromo-3-fluoro-2-nitrobenzaldehyde is unique due to the combination of bromine, fluorine, and nitro groups, which confer specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and research applications .
Propriétés
Formule moléculaire |
C7H3BrFNO3 |
|---|---|
Poids moléculaire |
248.01 g/mol |
Nom IUPAC |
6-bromo-3-fluoro-2-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3BrFNO3/c8-5-1-2-6(9)7(10(12)13)4(5)3-11/h1-3H |
Clé InChI |
RIXFBLZCMDXVRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)[N+](=O)[O-])C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-2-cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11861758.png)

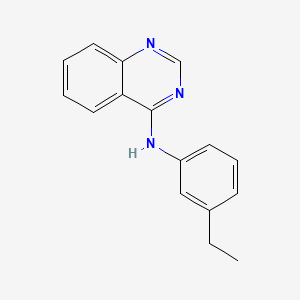
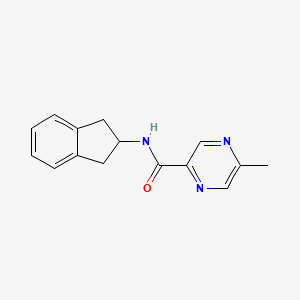
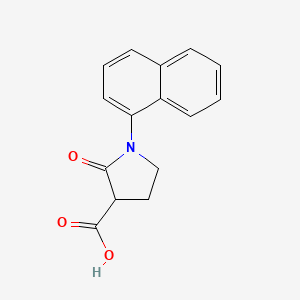
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B11861788.png)
